molecular formula C11H10Cl2N2O4S B009924 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide CAS No. 101064-02-2

6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Cat. No. B009924
M. Wt: 337.2 g/mol
InChI Key: LTMRSBUUCDWOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.

Mechanism Of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Diclofenac has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Diclofenac also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. In addition, Diclofenac has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

Diclofenac has several advantages for lab experiments. It is readily available and inexpensive, making it an attractive option for researchers. In addition, Diclofenac has been extensively studied, and its pharmacological effects are well-known. However, Diclofenac has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of drug exposure. In addition, Diclofenac has been found to have potential toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Diclofenac. One area of research is the development of novel formulations of Diclofenac that can improve its pharmacokinetic properties and reduce its potential toxic effects. Another area of research is the investigation of the potential therapeutic effects of Diclofenac in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, research is needed to better understand the mechanisms underlying the pharmacological effects of Diclofenac, which can help to identify new targets for drug development.
Conclusion
In conclusion, Diclofenac is a potent 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diclofenac has several advantages for lab experiments, but also has limitations due to its short half-life and potential toxic effects. There are several future directions for research on Diclofenac, including the development of novel formulations, investigation of its potential therapeutic effects in various diseases, and better understanding of its mechanisms of action.

Synthesis Methods

Diclofenac can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorobenzophenone. The latter is then reacted with 2-aminothiophenol to form 6,7-dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. In addition, Diclofenac has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN

101064-02-2

Product Name

6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Molecular Formula

C11H10Cl2N2O4S

Molecular Weight

337.2 g/mol

IUPAC Name

4-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H10Cl2N2O4S/c12-6-4-8-9(5-7(6)13)20(18,19)15-10(14-8)2-1-3-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)

InChI Key

LTMRSBUUCDWOFF-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O

Origin of Product

United States

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